molecular formula C18H30N6O B6445443 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640957-56-6

2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6445443
CAS No.: 2640957-56-6
M. Wt: 346.5 g/mol
InChI Key: PYWPOLKNKABAFU-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with multifaceted applications in various scientific fields. This compound is known for its significant role in medicinal chemistry due to its unique structure, which allows it to interact with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of key intermediates. One common route includes:

  • The preparation of 4-(ethylamino)-6-methylpyrimidine by the reaction of 4-chloro-6-methylpyrimidine with ethylamine.

  • The subsequent reaction with piperazine under controlled conditions to form the piperazine derivative.

  • Finally, the piperazine derivative undergoes an alkylation reaction with 1-(piperidin-1-yl)ethanone to yield the desired compound.

Industrial Production Methods: On an industrial scale, the production methods are optimized for high yield and purity. This often involves:

  • Using efficient catalysts to speed up the reactions.

  • Implementing high-pressure reactors for specific steps to increase reaction rates.

  • Ensuring precise temperature and pH control to maintain the stability of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: This reaction can occur at the ethylamino group, potentially leading to the formation of an N-oxide.

  • Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or piperazine rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substituting Reagents: Halogenated compounds, alkylating agents.

Major Products Formed: Depending on the reaction conditions, the major products formed can include:

  • N-oxides

  • Reduced derivatives with altered pyrimidine or piperazine rings

  • Substituted derivatives with new functional groups added to the pyrimidine or piperazine rings

Scientific Research Applications

Chemistry: In chemistry, this compound is often used as a precursor or intermediate in the synthesis of more complex molecules. Its versatile structure allows for various modifications, making it a valuable building block in synthetic organic chemistry.

Biology: In biological research, 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Medically, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets such as enzymes and receptors make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry: In industry, it can be used as a stabilizer or a precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its robustness and stability under various conditions make it suitable for large-scale production processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one exerts its effects involves several molecular targets:

  • Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: The compound may bind to receptors on cell surfaces, influencing cellular signaling pathways.

  • DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds:

  • 2-{4-[4-(Methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one: Similar structure but different amine group, which can affect its reactivity and biological activity.

  • 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one: The presence of dimethylamino group provides different steric and electronic effects.

  • 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one: Morpholine ring instead of piperidine, which impacts its solubility and interaction with biological targets.

Uniqueness: What sets 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one apart is its specific combination of functional groups, which provides unique reactivity patterns and interaction capabilities with biological molecules. This uniqueness makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents.

Properties

IUPAC Name

2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-3-19-16-13-15(2)20-18(21-16)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,3-12,14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWPOLKNKABAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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